molecular formula C15H13N3O5 B3846374 N-benzyl-N-methyl-3,5-dinitrobenzamide

N-benzyl-N-methyl-3,5-dinitrobenzamide

Cat. No. B3846374
M. Wt: 315.28 g/mol
InChI Key: XBVHWZCIXWPNDQ-UHFFFAOYSA-N
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Description

“N-benzyl-N-methyl-3,5-dinitrobenzamide” is a derivative of 3,5-dinitrobenzoic acid . It belongs to a class of compounds where nitro groups contribute to antimicrobial activity . These compounds have been studied for their inhibitory activity against Candida spp .


Synthesis Analysis

The synthesis of “N-benzyl-N-methyl-3,5-dinitrobenzamide” and its derivatives involves the use of 3,5-dinitrobenzoic acid . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N-methyl-3,5-dinitrobenzamide” is characterized by the presence of nitro groups which contribute to its antimicrobial activity . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-N-methyl-3,5-dinitrobenzamide” primarily utilize nucleophilic addition/elimination, SN2, and Mitsunobu reactions .

Mechanism of Action

The mechanism of action of “N-benzyl-N-methyl-3,5-dinitrobenzamide” involves the fungal cell membrane . It has been observed that compound 2 modeling against C. albicans revealed a multitarget antifungal mechanism of action, involving various cellular processes, interference in the synthesis of ergosterol was observed .

Future Directions

The future directions in the study of “N-benzyl-N-methyl-3,5-dinitrobenzamide” and its derivatives could involve further exploration of their antimicrobial activity, particularly against Candida spp . The development of new antimycobacterial agents based on the dinitrobenzamide scaffold is also a promising area of research .

properties

IUPAC Name

N-benzyl-N-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-16(10-11-5-3-2-4-6-11)15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVHWZCIXWPNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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